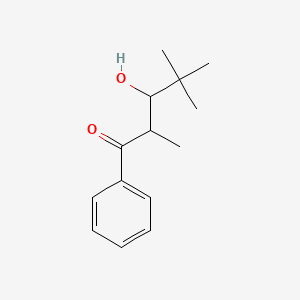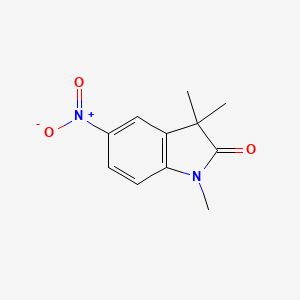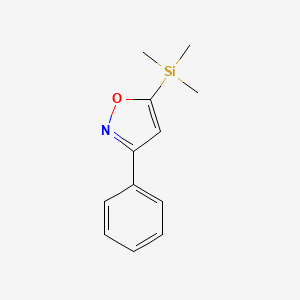
N-benzylheptanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzylheptanamide is an organic compound with the molecular formula C14H21NO. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N). This compound is notable for its unique structure, which includes a benzyl group attached to the nitrogen atom of a heptanamide chain. The compound’s CAS number is 55917-07-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-Benzylheptanamide can be synthesized through various methods. One common approach involves the reaction of heptanoic acid with benzylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, with the formation of the amide bond facilitated by the coupling agent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvents like dichloromethane or toluene are often used to dissolve the reactants and facilitate the reaction.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzylheptanamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions may vary depending on the specific substitution reaction, but bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Heptanamine.
Substitution: Various substituted amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Benzylheptanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of amide bond formation and reactivity.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein-ligand binding.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Wirkmechanismus
The mechanism of action of N-Benzylheptanamide involves its interaction with specific molecular targets. The benzyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The amide bond provides stability and resistance to hydrolysis, making the compound suitable for various applications. Detailed studies on its molecular targets and pathways are ongoing .
Vergleich Mit ähnlichen Verbindungen
N-Benzylbenzamide: Similar structure but with a benzamide instead of a heptanamide chain.
N-Benzylformamide: Contains a formamide group instead of a heptanamide chain.
Uniqueness: N-Benzylheptanamide’s uniqueness lies in its heptanamide chain, which provides distinct chemical properties and reactivity compared to shorter-chain amides. This structural difference can influence its solubility, melting point, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
55917-07-2 |
|---|---|
Molekularformel |
C14H21NO |
Molekulargewicht |
219.32 g/mol |
IUPAC-Name |
N-benzylheptanamide |
InChI |
InChI=1S/C14H21NO/c1-2-3-4-8-11-14(16)15-12-13-9-6-5-7-10-13/h5-7,9-10H,2-4,8,11-12H2,1H3,(H,15,16) |
InChI-Schlüssel |
SBVDDVZXEJHGHG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)NCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-(tert-Butyl)-4-hydrazinylthieno[2,3-d]pyrimidine](/img/structure/B15068057.png)




![Spiro[piperidine-3,2'-pyrano[3,2-b]pyridin]-4'(3'H)-one](/img/structure/B15068082.png)

